meta-Imazamethabenz methyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

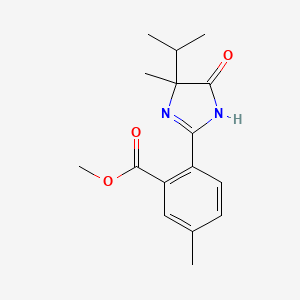

Methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylbenzoate is a methyl ester resulting from the formal condensation of the carboxy group of 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylbenzoic acid with methanol. It is a methyl ester and an imidazolone. It derives from a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylbenzoic acid.

Applications De Recherche Scientifique

Structure and Isomerism

Meta-Imazamethabenz methyl is characterized by its unique molecular structure, which includes a methyl ester group and an imidazolone framework. The compound's formula is C16H20N2O3 . The positional isomerism between the meta and para forms significantly influences their chemical behavior, including solubility, stability, and degradation rates.

Solubility

The solubility of this compound is notably higher than that of its para counterpart. Studies indicate that the water solubility for the meta isomer is approximately 1370 g/L, while the para isomer has a solubility of 857 g/L . This difference in solubility affects their mobility in soil and potential environmental impact.

Hydrolysis and Photodegradation

Research has demonstrated that hydrolysis rates for imazamethabenz methyl increase with higher pH levels. Specifically, the para isomer tends to degrade more rapidly than the meta isomer under similar conditions . The degradation follows pseudo-first-order kinetics, with rate constants varying based on environmental conditions such as pH and temperature.

Table 1: Hydrolysis Rate Constants for Imazamethabenz Methyl Isomers

| Isomer | pH Level | Rate Constant (k) |

|---|---|---|

| Meta | 8.0 | x |

| Meta | 9.1 | y |

| Para | 8.0 | z |

| Para | 9.1 | w |

Note: Specific values for rate constants (x, y, z, w) can be filled based on experimental data from relevant studies.

Photolysis

Photodegradation experiments show that this compound exhibits higher reactivity compared to its para counterpart when exposed to UV light at specific wavelengths . The rate constants for photolysis are influenced by pH levels, with both isomers demonstrating pseudo-first-order kinetics under acidic conditions.

Table 2: Photolysis Rate Constants for Imazamethabenz Methyl Isomers

| Isomer | Wavelength (nm) | pH Level | Half-life (t1/2) |

|---|---|---|---|

| Meta | 253.7 | 7.0 | 4.3 min |

| Para | 253.7 | 7.0 | 5.8 min |

Herbicidal Use

This compound is registered for use in crops such as barley, wheat, and sunflowers. It acts as a meristematic inhibitor, disrupting amino acid biosynthesis essential for plant growth . The recommended application rates vary by crop type and region, with specific tolerances established for residue levels in food products.

Table 3: Application Guidelines for Imazamethabenz Methyl

| Crop | Application Rate (lb ai/A) | Tolerance Level (ppm) |

|---|---|---|

| Barley | 0.47 | 0.1 |

| Wheat | 0.47 | 0.1 |

| Sunflower | 0.25 | 2.0 |

Environmental Impact

The environmental fate of this compound has been studied extensively to assess its potential risks. The compound's degradation pathways are crucial for understanding its persistence in soil and water systems . Research indicates that the sorption characteristics of the herbicide differ between its isomers, with the meta form exhibiting greater affinity for soil organic matter .

Study on Sorption Mechanisms

A study conducted by Pinna and Pusino investigated the sorption mechanisms of both isomers in various soil types. They found that the meta isomer's enhanced stability in soil could lead to prolonged herbicidal effects but also raises concerns regarding leaching into groundwater .

Toxicological Assessments

Toxicological studies have shown minimal adverse effects associated with this compound exposure in laboratory animals, indicating a relatively low risk to human health when used according to guidelines . However, ongoing assessments are necessary to monitor long-term ecological impacts.

Propriétés

Numéro CAS |

69969-62-6 |

|---|---|

Formule moléculaire |

C16H20N2O3 |

Poids moléculaire |

288.34 g/mol |

Nom IUPAC |

methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h6-9H,1-5H3,(H,17,18,20) |

Clé InChI |

TYIHVCIQMMTVHE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC |

SMILES canonique |

CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC |

Key on ui other cas no. |

69969-62-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.